Product packaging for Bicyclo[4.2.1]nonane(Cat. No.:CAS No. 284-10-6)

Bicyclo[4.2.1]nonane

Cat. No.: B14750617
CAS No.: 284-10-6
M. Wt: 124.22 g/mol
InChI Key: KVLCIHRZDOKRLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bicyclo[4.2.1]nonane (CAS 284-10-6) is a bridged bicyclic alkane with the molecular formula C9H16. This structure serves as a fundamental scaffold in organic and medicinal chemistry, notably found in natural products such as longifolene and mediterraneols . Its synthetic utility is demonstrated by its role as a key intermediate for developing novel compounds with significant biological activity . Research highlights its application in cobalt(I)-catalyzed [6π + 2π] cycloaddition reactions with allenes and alkynes, efficiently yielding functionally substituted bicyclo[4.2.1]nona-2,4-dienes and trienes in high yields of 70–89% . These derivatives have shown promising in vitro cytotoxic activity against various tumor cell lines, including Jurkat, K562, and U937, indicating their value as potential antitumor agents . Furthermore, compounds based on the this compound system have been investigated for the treatment of Flaviviridae infections . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16 B14750617 Bicyclo[4.2.1]nonane CAS No. 284-10-6

Properties

CAS No.

284-10-6

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

bicyclo[4.2.1]nonane

InChI

InChI=1S/C9H16/c1-2-4-9-6-5-8(3-1)7-9/h8-9H,1-7H2

InChI Key

KVLCIHRZDOKRLK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CCC(C1)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[4.2.1]nonane can be synthesized through various methods. One common approach involves the catalytic cycloaddition of alkynes to 1,3,5-cycloheptatriene and its derivatives . This method allows for the construction of the this compound skeleton with reactive functional substituents, which can be further modified for specific applications. Another method involves the [6π + 2π] cycloaddition of 1-benzoylcycloheptatriene under the action of a three-component catalytic system consisting of cobalt (II) acetylacetonate, zinc, and zinc iodide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic cycloaddition reactions. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of efficient catalysts and controlled reaction environments are crucial for the industrial synthesis of this compound .

Chemical Reactions Analysis

Cycloaddition Reactions

Cobalt(I)-catalyzed [6π + 2π] cycloadditions have emerged as a prominent method for synthesizing substituted bicyclo[4.2.1]nonanes. These reactions involve 2-tropylcyclohexanone (1 ) reacting with allenes (2 ) or alkynes (4 ) under catalytic conditions (e.g., Co(acac)₂(dppe)/Zn/ZnI₂ system, 60°C, 20 h).

Allene Cycloadditions

The reaction of 1 with terminal allenes produces substituted bicyclo[4.2.1]nona-2,4-dienes (3a–c ) as syn and anti stereoisomers. The yields and stereochemical ratios are summarized in Table 1 .

Allene (2 )Substituent (R)Product Ratio (syn/anti)Yield (%)
2a Hex1:188
2b Ph1:179
2c Bn1:181

Reaction conditions: 1 (1 mmol), 2 (1.5 mmol), Co(acac)₂(dppe) (0.10 mmol), Zn (0.3 mmol), ZnI₂ (0.20 mmol), DCE (3 mL), 60°C, 20 h .

Alkyne Cycloadditions

Similarly, alkynes (4 ) react with 1 to form bicyclo[4.2.1]nona-2,4,7-trienes (5a–l ). Table 2 highlights the yields and stereoisomeric ratios.

Alkyne (4 )Substituent (R)Product Ratio (syn/anti)Yield (%)
4a Bu1:1.389
4b Oct1:1.386
4j 2-phthalimidobutyl1:388

Reaction conditions: 1 (1 mmol), 4 (1.5 mmol), Co(acac)₂(dppe) (0.10 mmol), Zn (0.3 mmol), ZnI₂ (0.20 mmol), DCE (3 mL), 60°C, 20 h .

Stereoselectivity in Cycloadducts

The stereochemical outcomes of the cycloadducts depend on the orientation of the cyclohexanone substituent relative to the bicyclic framework:

  • Syn-isomers : The keto group of the cyclohexanone ring points toward the substituted part of the bicyclic system.

  • Anti-isomers : The keto group orients toward the unsubstituted part .
    X-ray diffraction and NMR studies confirm these stereochemical assignments .

Reactions of Spiro Derivatives

Bicyclo[4.2.1]nonane-7-spiro-2′-(tetrahydrofuran) derivatives undergo transformations such as:

  • Reduction : Using LiAlH₄ to form alcohols.

  • Oxidation : Conversion to ketones using CrO₃/H₂SO₄.

  • Grignard reactions : Alkylation or acylation at the spiro position .
    These derivatives exhibit structural stability, resisting rearrangements under standard conditions .

Biological Activity

Functionally substituted bicyclo[4.2.1]nonanes demonstrate potent antitumor activity:

  • IC₅₀ values for Jurkat, K562, and U937 cell lines range from 0.021–0.048 µM for compounds like 3 and 4a–b .
    The presence of reactive functional groups (e.g., cyclohexanone) enhances their therapeutic potential .

Other Reactions

  • Bridgehead Enone Formation : this compound-2,8-dione can be converted to bridgehead enones via acid-catalyzed cyclization .

  • Elimination and Rearrangement : Reaction of (5R,6R)-6-tosyloxyspiro nonan-1-one with collidine yields hexahydroinden-4-one .

Comparison with Similar Compounds

Reactivity and Strain Analysis

  • Strain Energy: Bicyclo[4.2.1]nonenes (e.g., bicyclo[4.2.1]-1(8)-nonene) exhibit strain energy comparable to trans-cyclooctene (~8–9 kcal/mol), higher than bicyclo[3.3.1]nonenes. This strain enhances electrophilic addition reactivity at bridgehead positions .
  • Synthetic Yields: Bicyclo[4.2.1]nonanes synthesized via asymmetric [8 + 4] cycloadditions achieve yields of 80–84% with moderate-to-high enantioselectivity (e.g., 31: up to 92% ee) . In contrast, bicyclo[3.3.1]nonane derivatives are often synthesized in 54–82% yields using condensation or Grignard reactions .

Comparative Case Study: Natural Products

  • Ocellatusones: Polyketides from Placobranchus ocellatus feature bicyclo[3.2.1]octane and bicyclo[3.3.1]nonane cores, demonstrating structural diversity in natural bicyclic systems .
  • Longifolene vs. Mediterraneols: While longifolene (bicyclo[4.2.1]nonane) is a sesquiterpene with industrial applications, mediterraneols (same core) are studied for antitumor properties .

Q & A

Q. What are the primary synthetic methodologies for constructing bicyclo[4.2.1]nonane frameworks?

The this compound skeleton is synthesized via transition metal-catalyzed cycloadditions or cyclization strategies. For example, chromium(0)-promoted [6π+2π] cycloadditions between allenes and cycloheptatriene yield enantiomerically enriched frameworks, where regiochemistry depends on substituent steric/electronic effects . Gold(I)-catalyzed 7-exo-dig cyclization is another key method, enabling stereocontrolled access to the this compound core in natural products like vibsatin A1 . Classical approaches include Ziegler ring closures and Tiffeneau-Demjanov reactions, as demonstrated in early syntheses .

Q. How can researchers confirm the conformation and stereochemistry of this compound derivatives?

Q. What thermodynamic properties are relevant for this compound derivatives?

Phase transition enthalpies (fusion, vaporization) vary significantly with substituents. For example, (E)- and (Z)-9-(cyclohexa[4.2.1]nonanylidene) isomers exhibit distinct fusion enthalpies (2.68 kJ/mol vs. 10.12 kJ/mol) and melting points (224.8 K vs. 344.4 K), highlighting structural impacts on stability .

Advanced Research Questions

Q. How do steric and electronic effects govern regioselectivity in this compound syntheses?

In chromium(0)-mediated [6π+2π] cycloadditions, bulky allene substituents favor specific transition states, while electron-withdrawing groups modulate π-orbital interactions. Subtle balance between these factors determines E/Z selectivity and bridgehead substitution patterns . Computational modeling (e.g., DFT) is recommended to predict substituent effects a priori.

Q. What intermediates explain stereochemical retention in hydride reductions of this compound precursors?

Q. How do synthetic strategies for this compound cores address challenges in natural product synthesis?

Vibsatin A1’s synthesis employs gold(I)-catalyzed cyclization to install the this compound skeleton with precise stereocontrol. Subsequent functionalization (e.g., oxidations, cross-couplings) introduces peripheral substituents while maintaining core rigidity . Retrosynthetic disconnections must prioritize bridgehead functionalization to avoid steric clashes.

Q. Why do this compound derivatives exhibit lower thermodynamic stability compared to bicyclo[3.3.1] systems?

Ring strain analysis reveals that this compound’s bridgehead angles deviate more from ideal tetrahedral geometry than those in bicyclo[3.3.1] systems. Experimental data (e.g., rearrangement tendencies during reductions) and computational strain energy calculations support this trend .

Methodological and Data Analysis Questions

Q. How can contradictions in this compound thermodynamic data be resolved?

Discrepancies in fusion/vaporization enthalpies may arise from impurities or polymorphic forms. Researchers should validate purity via HPLC or DSC and report measurement conditions (e.g., heating rates). Cross-referencing with computational thermochemistry (e.g., Gaussian calculations) can reconcile experimental vs. theoretical values .

Q. What computational tools predict the reactivity of this compound in catalytic systems?

Molecular dynamics simulations and docking studies model interactions between bicyclic frameworks and catalysts (e.g., gold(I) complexes). For cycloadditions, frontier molecular orbital (FMO) theory identifies reactive π-systems and transition states .

Q. How can enantioselective syntheses of this compound be optimized for scalability?

Chiral auxiliaries or asymmetric catalysis (e.g., chiral phosphine ligands in gold catalysis) enhance enantiomeric excess. Process optimization should focus on catalyst loading reduction and solvent selection to improve atom economy. Continuous-flow systems may mitigate steric hindrance in large-scale reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.